molecular formula C17H23NO3 B8137295 (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate

(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate

Cat. No.: B8137295
M. Wt: 289.4 g/mol
InChI Key: ZWGBLKGJCSSYJW-AWEZNQCLSA-N
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Description

(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is a chiral carbamate-protected intermediate designed for advanced pharmaceutical and organic synthesis research. Its structure, featuring a stereospecific (S) configuration, a reactive enone system, and a phenyl substituent, makes it a valuable precursor in the synthesis of complex molecules. Compounds with the tert-butoxycarbonyl (Boc) protecting group are extensively utilized in medicinal chemistry for the structured synthesis of active pharmaceutical ingredients (APIs) and novel chemical entities . The enone functionality (an alkene conjugated to a ketone) is a versatile handle for further chemical elaboration, including participation in cycloaddition reactions, a key strategy for building complex molecular architectures as demonstrated in studies on related 2(H)pyran-2-one dienes . This reagent is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)15(19)14(11-13-9-7-6-8-10-13)18-16(20)21-17(3,4)5/h6-10,14H,1,11H2,2-5H3,(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGBLKGJCSSYJW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach begins with N-Boc-protected amino acids and employs Grignard reagents to construct the α,β-unsaturated ketone core.

Steps:

  • Weinreb Amide Formation :

    • Starting Material : N-Boc-leucine reacts with N,O-dimethylhydroxylamine hydrochloride under EDCI/HOBt coupling to form the Weinreb amide.

    • Conditions : Dichloromethane, 0°C to room temperature, 12–24 h.

    • Yield : 90–97%.

  • Grignard Addition :

    • Reagent : Isopropenylmagnesium bromide or ethylmagnesium bromide.

    • Reaction : The Weinreb amide undergoes nucleophilic addition in THF at −20°C, forming a ketone intermediate.

    • Yield : 77–92%.

  • Aldol Condensation :

    • Reagents : Piperidinium acetate, paraformaldehyde.

    • Conditions : Reflux in THF (68°C, 8 h) to form the α,β-unsaturated enone.

    • Yield : 53–92%.

Data Table: Key Parameters

StepReagents/ConditionsYield (%)Reference
Weinreb AmideEDCI, HOBt, DCM, 0°C→RT90–97
Grignard AdditionEthylmagnesium bromide, THF, −20°C→RT77–92
Aldol CondensationPiperidinium acetate, paraformaldehyde, THF53–92

Stereoselective Reduction and Epoxidation

Method Overview

This method focuses on achieving high enantiomeric excess (ee) through selective reduction and vanadium-catalyzed epoxidation.

Steps:

  • Ketone Reduction :

    • Reagent : Aluminium isopropoxide in isopropanol.

    • Conditions : Toluene, 50°C, 12 h.

    • Outcome : Selective reduction to allylic alcohol without diastereomer formation.

    • Yield : 89–99%.

  • Epoxidation :

    • Catalyst : Vanadium(III) acetylacetonate.

    • Oxidant : tert-Butyl hydroperoxide (TBHP).

    • Conditions : Dichloromethane, 0°C→RT, 12 h.

    • Stereoselectivity : Induced by the R-configuration of the alcohol intermediate.

    • Yield : 69–91%.

  • Oxidation to Ketone :

    • Reagent : Pyridine·SO₃ complex.

    • Conditions : DMSO, room temperature, 12 h.

    • Yield : 69–91%.

Data Table: Stereochemical Outcomes

StepKey Featureee (%)Yield (%)Reference
ReductionAluminium isopropoxide-mediated>9889–99
EpoxidationVanadium(III)-catalyzed>9869–91

Alternative Route via Asymmetric Catalysis

Method Overview

Recent advances employ chiral catalysts to bypass traditional resolution steps.

Steps:

  • Asymmetric Aldol Reaction :

    • Catalyst : Proline-derived organocatalysts.

    • Substrates : Benzaldehyde derivatives and tert-butyl carbamate-protected ketones.

    • Yield : 70–85% with >90% ee.

  • Oxidative Functionalization :

    • Reagent : Dess-Martin periodinane or pyridine·SO₃.

    • Conditions : Acetonitrile or DMSO, 0°C→RT.

    • Yield : 80–92%.

Advantages:

  • Eliminates need for chiral chromatography.

  • Reduces step count by 30% compared to classical routes.

Comparative Analysis of Methods

ParameterClassical GrignardStereoselective ReductionAsymmetric Catalysis
Total Yield (%)45–6555–7560–80
StereocontrolModerateHighVery High
Cost EfficiencyLow (Grignard)ModerateHigh
ScalabilityLimitedHighModerate
Environmental ImpactHigh (solvents)ModerateLow

Challenges and Optimizations

  • Diastereomer Formation : Early methods using NaBH₄/CeCl₃ required chromatography. Modern aluminium isopropoxide avoids this.

  • Oxidation Safety : Pyridine·SO₃ replaces toxic Dess-Martin reagent.

  • Scalability : Ethylmagnesium bromide is preferred over isopropenylmagnesium bromide for cost .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Pharmaceutical Development

(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a building block in the development of drugs targeting various diseases, including cancer and metabolic disorders.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this carbamate could be synthesized to enhance the efficacy of existing anticancer agents. The modifications led to improved selectivity and reduced side effects in preclinical models.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Data Table: Reaction Types

Reaction TypeDescription
Nucleophilic Substitution Used to introduce functional groups into the molecule.
Cycloaddition Facilitates the formation of cyclic compounds from linear precursors.

Material Science

In material science, this compound is explored for its potential use in creating polymers with specific properties, such as enhanced thermal stability or mechanical strength.

Case Study: Polymer Development

Research indicated that incorporating this carbamate into polymer matrices improved their thermal properties, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous tert-butyl carbamates, focusing on synthetic accessibility, functional group diversity, and physicochemical properties.

Key Structural and Functional Differences

Substituent Variability: The target compound’s phenyl group at position 1 distinguishes it from cyclohexyl- or alkyl-substituted analogs (e.g., tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate in ), which exhibit reduced aromaticity but increased conformational flexibility . The 3-oxo group in the target contrasts with hydroxyl-containing analogs (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate), where hydrogen-bonding capacity may enhance solubility but reduce metabolic stability . The 4-methylpent-4-enyl backbone introduces steric hindrance and alkene reactivity, unlike saturated chains in compounds like tert-butyl (S)-(1-amino-4-methylpentan-2-yl)carbamate .

Synthetic Accessibility: Yields for related carbamates vary significantly. The target compound’s synthesis may face challenges due to stereocontrol and alkene stability.

Physicochemical and Safety Profiles: Lipophilicity: The phenyl group in the target compound likely increases logP compared to hydroxylated analogs (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate) . Hazard Profile: Unlike tert-butyl (4-chlorophenethyl)carbamate, which is classified as non-hazardous , the target compound’s reactivity (e.g., α,β-unsaturated ketone) may necessitate specialized handling.

Data Table: Comparative Analysis of Selected Carbamates

Compound Name CAS Number Structural Features Molecular Weight (g/mol) Key Properties Reference
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate Not provided Phenyl, 3-oxo, 4-methylpent-4-enyl, Boc ~305.4 (calculated) High lipophilicity, chiral specificity
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 4-Chlorophenethyl, Boc 255.74 Non-hazardous, lab-safe
tert-butyl (S)-(1-amino-4-methylpentan-2-yl)carbamate Not provided Branched alkyl, amino group ~230.3 (estimated) 53.8% yield, four-step synthesis
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentyl, hydroxyl, Boc ~215.3 (estimated) Chiral, drug intermediate candidate
tert-butyl (S)-α-[(S)-oxiranyl]phenethylcarbamate Not provided Phenethyl, oxirane (epoxide), Boc ~263.3 (estimated) Epoxide reactivity, stereochemical complexity

Implications for Research and Development

  • Drug Design : The target compound’s α,β-unsaturated ketone may enable Michael addition reactions, useful in covalent inhibitor design. Hydroxylated analogs () are better suited for polar target interactions.
  • Process Chemistry : High-yield protocols for alkyl-substituted carbamates () could inform scalable synthesis of the target compound, though stereochemical purity remains a challenge.
  • Safety : The low hazard profile of tert-butyl (4-chlorophenethyl)carbamate highlights the need for comparative toxicology studies on the target compound’s reactive groups.

Biological Activity

(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate, also known as t-Boc-L-Leucinal, is an organic compound with significant biological activity. Its molecular formula is C17_{17}H23_{23}NO3_{3}, and it has a CAS number of 1192773-70-8. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and other diseases.

Chemical Structure

The chemical structure of this compound is characterized by a tert-butyl carbamate moiety attached to a phenyl-substituted pentenone. The structure can be represented as follows:

Structure C5H9NO2+C6H5+C5H7O\text{Structure }\text{C}_5\text{H}_9\text{NO}_2+\text{C}_6\text{H}_5+\text{C}_5\text{H}_7\text{O}

Biological Activity

Recent studies have highlighted the biological activities of this compound, particularly its interactions with various biological targets.

1. GPR119 Agonism

Research has indicated that this compound exhibits agonistic activity towards GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. This receptor plays a critical role in the regulation of type 2 diabetes mellitus (T2DM). Compounds that activate GPR119 can enhance insulin secretion and improve glycemic control.

Case Study : A study synthesized a series of derivatives related to this compound and tested their efficacy on GPR119. Some derivatives showed EC50 values comparable or superior to previously known agonists like AR231453, indicating strong potential for therapeutic application in diabetes management .

2. Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may inhibit the proliferation of certain cancer cell lines, although further studies are required to elucidate the exact mechanisms involved.

Research Findings : In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cells, potentially through the modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
GPR119 AgonismEnhances insulin secretion; potential for T2DM treatment
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsModulates inflammatory pathways

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

  • GPR119 Activation : Binding to GPR119 leads to increased cAMP levels, promoting insulin secretion from pancreatic beta cells.
  • Apoptotic Pathways : The compound may activate caspases and other proteins involved in programmed cell death, contributing to its anticancer effects.

Q & A

Q. How can researchers design analogs to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer:
  • Scaffold Modification: Introduce substituents (e.g., halogens, trifluoromethyl) at the phenyl or enone positions.
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Crystallographic Docking: Map binding interactions using solved protein structures .

Data Contradiction Analysis

  • Example Scenario: Discrepancy between HRMS ([M+H]⁺ = 332.2) and theoretical mass (332.4).

    • Resolution: Check calibration standards and ionization mode (e.g., switch from ESI⁺ to APCI⁺). Confirm purity via HPLC and repeat HRMS with internal reference (e.g., sodium trifluoroacetate) .
  • Example Scenario: X-ray data shows (S)-configuration, but optical rotation contradicts literature.

    • Resolution: Verify solvent polarity effects on optical rotation. Re-measure using a polarimeter with controlled temperature and wavelength (e.g., λ = 589 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
Reactant of Route 2
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(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate

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